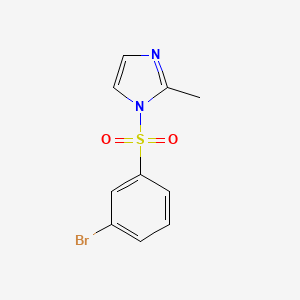
(S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester is a compound that combines the structural features of phenylalanine, a common amino acid, with a trifluoromethyl group and a tert-butyl ester.
Méthodes De Préparation
The synthesis of (S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester typically involves the Steglich esterification method. This method uses dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester . The reaction conditions are mild, making it suitable for sterically demanding and acid-labile substrates . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
(S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modifying proteins and peptides.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of materials with specific properties, such as increased lipophilicity and metabolic stability
Mécanisme D'action
The mechanism of action of (S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester involves its interaction with molecular targets through its trifluoromethyl and ester groups. These interactions can affect the compound’s reactivity and stability, influencing its behavior in biological and chemical systems. The molecular pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
(S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester can be compared with other similar compounds, such as:
(S)-4-(Trifluoromethyl)phenylalanine: Lacks the tert-butyl ester group, which affects its solubility and reactivity.
(S)-4-(Trifluoromethyl)phenylalanine methyl ester: Has a methyl ester group instead of a tert-butyl ester, leading to different chemical properties.
(S)-4-(Trifluoromethyl)phenylalanine ethyl ester:
Propriétés
Numéro CAS |
1241681-43-5 |
|---|---|
Formule moléculaire |
C14H18F3NO2 |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C14H18F3NO2/c1-13(2,3)20-12(19)11(18)8-9-4-6-10(7-5-9)14(15,16)17/h4-7,11H,8,18H2,1-3H3/t11-/m0/s1 |
Clé InChI |
JZZQKEMVKKJESH-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)C(F)(F)F)N |
SMILES canonique |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide](/img/structure/B12632066.png)
![N-[(3S)-1-Benzylpyrrolidin-3-yl]-N'-hydroxyurea](/img/structure/B12632069.png)
![N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide](/img/structure/B12632080.png)
silane](/img/structure/B12632084.png)
![(Z)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-imidazol-1-ylpropyl)prop-2-enamide](/img/structure/B12632085.png)

![benzyl N-[1-[[1-[[1-(1,3-dioxolan-2-yl)-3-methylbutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B12632097.png)
![Benzamide, 4-(1,1-dimethylethyl)-N-[3-[5-[[(ethylamino)carbonyl]amino]-1,6-dihydro-1-methyl-6-oxo-3-pyridinyl]-2-methylphenyl]-](/img/structure/B12632112.png)



![3-[5-(3,4-dichlorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632124.png)
![N-(3-chloro-4-fluorophenyl)-1-[N-(phenylcarbonyl)glycyl]piperidine-3-carboxamide](/img/structure/B12632135.png)
